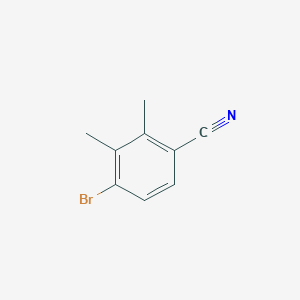
4-Bromo-2,3-dimethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,3-dimethylbenzonitrile is an organic compound with the molecular formula C9H8BrN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and two methyl groups at the second and third positions. This compound is of interest due to its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dimethylbenzonitrile typically involves the bromination of 2,3-dimethylbenzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions: 4-Bromo-2,3-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of 4-bromo-2,3-dimethylbenzoic acid.
Reduction: Formation of 4-bromo-2,3-dimethylbenzylamine.
科学的研究の応用
4-Bromo-2,3-dimethylbenzonitrile is utilized in several scientific research areas:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 4-Bromo-2,3-dimethylbenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
4-Bromo-3,5-dimethylbenzonitrile: Similar structure but with different substitution pattern.
2-Bromo-5-cyano-m-xylene: Another brominated benzonitrile with different methyl group positions.
3,5-Dimethyl-4-bromobenzonitrile: Similar compound with different bromine and methyl group positions.
Uniqueness: 4-Bromo-2,3-dimethylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies where other similar compounds may not be suitable.
特性
分子式 |
C9H8BrN |
|---|---|
分子量 |
210.07 g/mol |
IUPAC名 |
4-bromo-2,3-dimethylbenzonitrile |
InChI |
InChI=1S/C9H8BrN/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4H,1-2H3 |
InChIキー |
BHLPUVCVOAQINJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


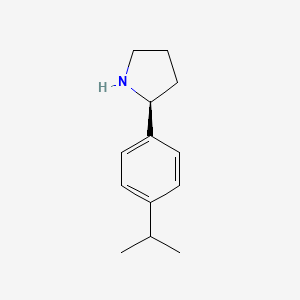
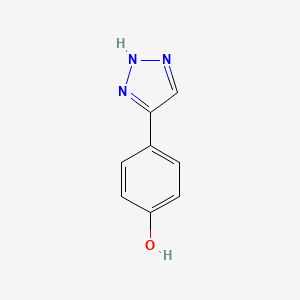
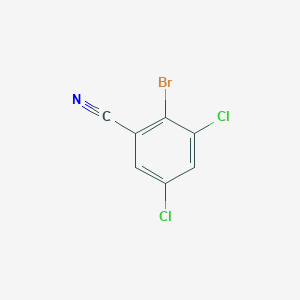
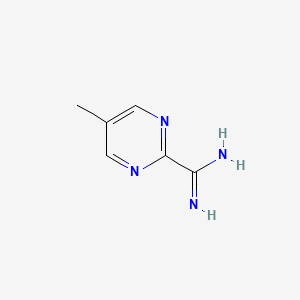
![tert-Butyl 9-amino-1-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15227355.png)
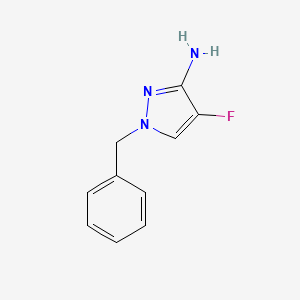
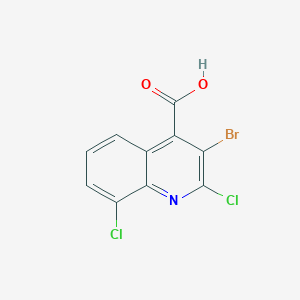

![6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole](/img/structure/B15227396.png)
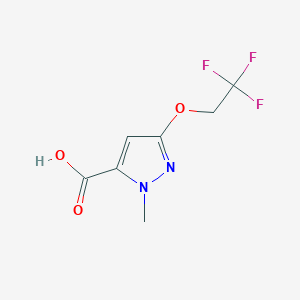
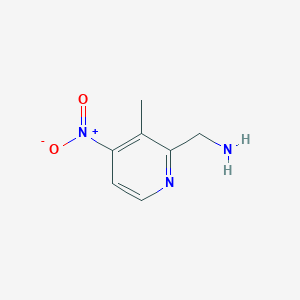
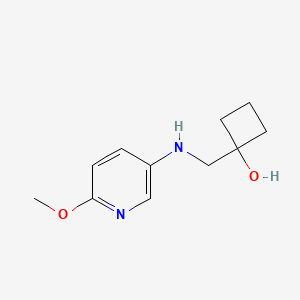
![3',4',5'-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15227417.png)
![6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B15227429.png)
